molecular formula C21H15ClFN3O2S3 B4579996 2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B4579996
M. Wt: 492.0 g/mol
InChI Key: GOGBQTASJWGEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S3 and its molecular weight is 492.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.9998961 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related thiazolo[3,2-a]pyrimidinones and other thieno[2,3-d]pyrimidines involves complex chemical reactions, highlighting the chemical flexibility and potential for generating diverse derivatives with varied biological activities. These synthetic routes often aim at exploring pharmacological properties or elucidating biochemical mechanisms (B. Janardhan et al., 2014; A. Gangjee et al., 2004).

Potential Therapeutic Applications

  • Compounds with structural similarities have shown potential in the treatment of cancer, as indicated by their in vitro antitumor activity and interaction with cellular targets such as the EGFR kinase enzyme. This suggests the role of these compounds in targeted cancer therapy (A. El-Azab et al., 2017).
  • Another area of application is the development of imaging agents for PET scans. Derivatives of pyrazolo[1,5-a]pyrimidine, for example, have been explored for their selective binding to the translocator protein (18 kDa), a marker in neurodegenerative diseases (F. Dollé et al., 2008).

Antimicrobial and Antifungal Activities

  • Novel thienopyrimidine compounds have been synthesized and tested for their antimicrobial and antifungal activities, demonstrating the potential of such molecules in addressing resistant microbial strains (Nagaraju Kerru et al., 2019).

Molecular Docking and Drug Design

  • Advanced computational studies, including molecular docking and quantum chemical analyses, are applied to similar compounds to predict their interaction with biological targets, drug-likeness, and pharmacokinetic properties. This is crucial for the design of new therapeutic agents with optimized efficacy and safety profiles (Y. Mary et al., 2020).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-N-(4-oxo-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S3/c22-16-8-14(23)7-6-13(16)10-30-11-18(27)25-26-20(28)15-9-17(12-4-2-1-3-5-12)31-19(15)24-21(26)29/h1-9H,10-11H2,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGBQTASJWGEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)NC(=S)N(C3=O)NC(=O)CSCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.